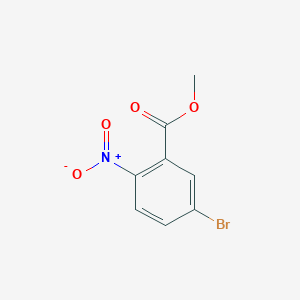

Methyl 5-bromo-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVNSGSUEVSJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590460 | |

| Record name | Methyl 5-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-93-6 | |

| Record name | Methyl 5-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-2-nitrobenzoate (CAS No. 883554-93-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-nitrobenzoate is a substituted aromatic compound that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a methyl ester, a nitro group, and a bromine atom on the benzene ring, makes it a versatile intermediate in the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development. The precise positioning of its functional groups allows for selective chemical transformations, making it a valuable tool for medicinal chemists and process development scientists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 883554-93-6 | PubChem |

| Molecular Formula | C₈H₆BrNO₄ | PubChem |

| Molecular Weight | 260.04 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Appearance | White to light yellow crystalline solid | Commercial Suppliers |

| Melting Point | 70-71 °C | Commercial Suppliers |

| Boiling Point | 314 °C at 760 mmHg | Commercial Suppliers |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. | General Chemical Knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available precursor. The first step involves the synthesis of the carboxylic acid intermediate, 5-bromo-2-nitrobenzoic acid, followed by an esterification reaction to yield the final product.

Step 1: Synthesis of 5-bromo-2-nitrobenzoic acid

The synthesis of the carboxylic acid precursor can be achieved via the nitration of 5-bromotoluene followed by oxidation.[1]

Reaction Scheme:

Caption: Synthesis of 5-bromo-2-nitrobenzoic acid.

Experimental Protocol:

-

Nitration of 5-bromotoluene: 5-bromotoluene is added dropwise to a mixture of nitric acid and sulfuric acid at a controlled temperature (45-55 °C).[1] The reaction mixture is stirred for a designated period to ensure complete nitration. The organic phase is then separated, washed, and the solvent is removed to yield 2-nitro-5-bromotoluene.[1]

-

Oxidation to 5-bromo-2-nitrobenzoic acid: The obtained 2-nitro-5-bromotoluene is then oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.[1] The reaction mixture is heated to facilitate the oxidation of the methyl group to a carboxylic acid. After the reaction is complete, the mixture is worked up to isolate the 5-bromo-2-nitrobenzoic acid.[1]

Step 2: Fischer Esterification to this compound

The final step is the esterification of 5-bromo-2-nitrobenzoic acid with methanol in the presence of an acid catalyst. This classic reaction is known as the Fischer esterification.

Reaction Scheme:

Caption: Fischer Esterification of 5-bromo-2-nitrobenzoic acid.

Experimental Protocol:

-

To a solution of 5-bromo-2-nitrobenzoic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its functional groups provide multiple reaction sites for the construction of more complex molecular architectures.

Key Synthetic Transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of various pharmaceutical compounds.

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with its unique combination of functional groups, is a highly versatile and valuable intermediate in organic synthesis. Its utility in the construction of complex molecules makes it an important tool for researchers in the pharmaceutical industry and academia. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of new and innovative chemical entities.

References

-

PubChem Compound Summary for CID 17750359, this compound. National Center for Biotechnology Information. (URL: [Link])

- This compound product page. Commercial supplier websites.

-

Fischer Esterification-Typical Procedures. OperaChem. (URL: [Link])

-

Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. (URL: [Link])

-

esterification of benzoic acid to methyl benzoate. (URL: [Link])

-

Pharma API Intermediates. Pharma Noble Chem Ltd. (URL: [Link])

Sources

An In-Depth Technical Guide to Methyl 5-bromo-2-nitrobenzoate: Synthesis, Characterization, and Application in Drug Discovery

Introduction

Methyl 5-bromo-2-nitrobenzoate is a pivotal intermediate in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique trifunctionalized aromatic scaffold, featuring a methyl ester, a nitro group, and a bromine atom, offers a versatile platform for a diverse array of chemical transformations. The strategic positioning of these functional groups allows for selective and sequential reactions, making it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and synthetic applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as PARP inhibitors.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | PubChem[1] |

| Molecular Weight | 260.04 g/mol | PubChem[1] |

| CAS Number | 883554-93-6 | PubChem[1] |

| Appearance | White to light yellow crystalline powder | TCI Chemicals |

| Melting Point | 79-81 °C | Sigma-Aldrich[2] |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. Insoluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-bromobenzoic acid. The first step involves the regioselective nitration of the aromatic ring, followed by Fischer esterification of the resulting carboxylic acid.

Step 1: Synthesis of 5-bromo-2-nitrobenzoic acid

The nitration of 2-bromobenzoic acid is a classic example of electrophilic aromatic substitution. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Due to steric hindrance from the bulky bromine and carboxylic acid groups at the ortho positions, the incoming nitro group is predominantly directed to the para position relative to the bromine atom, which is also the meta position to the carboxylic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2-bromobenzoic acid (1.0 eq) to a cold mixture of concentrated sulfuric acid and concentrated nitric acid.[3]

-

Maintain the reaction temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated 5-bromo-2-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of this compound (Fischer Esterification)

The carboxylic acid is then converted to its corresponding methyl ester via Fischer esterification, an acid-catalyzed reaction with methanol.

Experimental Protocol:

-

To a solution of 5-bromo-2-nitrobenzoic acid (1.0 eq) in methanol (excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[4]

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure product.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, the nitro group can be readily reduced to an amine, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring serves as an excellent handle for introducing carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction with boronic acids or their esters is a powerful tool for constructing biaryl scaffolds, which are common motifs in many biologically active molecules.[5]

Caption: Suzuki-Miyaura cross-coupling of this compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[6][7] This transformation is crucial for introducing a key nucleophilic site, which can be further functionalized. For instance, the resulting aniline derivative can participate in amide bond formation, cyclization reactions, or serve as a key pharmacophoric element.

Caption: Reduction of the nitro group of this compound.

Application in the Synthesis of PARP Inhibitors

A notable application of substituted nitrobenzoates is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For example, a structurally related compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of the PARP inhibitor Olaparib.[8] The synthetic strategy involves the reduction of the nitro group to an amine, which then participates in the formation of a heterocyclic core structure essential for the drug's activity. The versatile reactivity of this compound makes it a highly valuable precursor for the synthesis of novel PARP inhibitors and other bioactive molecules.[5][9][10][11]

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show a singlet for the methyl ester protons and distinct signals for the aromatic protons, with coupling patterns that reflect their relative positions on the ring.[2][12][13][14][15]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound will exhibit characteristic signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.[12][16][17]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups. Key characteristic absorption bands for this compound include:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.[15][18]

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[15][18]

-

C-O stretching of the ester group around 1250-1300 cm⁻¹.

-

C-Br stretching vibration, usually found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks, serving as a definitive diagnostic tool.[7][19]

Conclusion

This compound is a strategically important and versatile building block in organic synthesis. Its well-defined reactivity allows for the selective and sequential introduction of various functionalities, making it an invaluable tool for the synthesis of complex organic molecules, particularly in the field of drug discovery. The reliable synthesis and thorough analytical characterization of this compound are crucial for its effective application in the development of novel therapeutics.

References

-

PubChem. Methyl 2-Bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

The Royal Society of Chemistry. Supporting Information for [Article Title]. [Link]

-

ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

-

ResearchGate. An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. [Link]

-

National Center for Biotechnology Information. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Chegg. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

-

PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

-

PubMed. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. [Link]

-

PubChem. This compound. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

Organic Chemistry Portal. Nitro Reduction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis: The Power of 5-Bromo-2-methylbenzoic Acid. [Link]

-

ResearchGate. (PDF) Nitration of Methyl Benzoate. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? [Link]

-

Homework.Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. [Link]

Sources

- 1. This compound | C8H6BrNO4 | CID 17750359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Methyl 2-bromo-5-nitrobenzoate(6942-36-5) MS spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. 5-BROMO-2-NITRO-BENZOIC ACID METHYL ESTER(883554-93-6) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. homework.study.com [homework.study.com]

- 16. hmdb.ca [hmdb.ca]

- 17. Methyl 2-bromo-5-nitrobenzoate(6942-36-5) 13C NMR [m.chemicalbook.com]

- 18. homework.study.com [homework.study.com]

- 19. Methyl 2-Bromo-5-nitrobenzoate | C8H6BrNO4 | CID 245494 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of Methyl 5-Bromo-2-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting point of methyl 5-bromo-2-nitrobenzoate, a key physicochemical property essential for its identification, purity assessment, and application in research and development. This document moves beyond a simple statement of the melting point value to explore the underlying principles, experimental best practices, and the factors that can influence this critical parameter.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₆BrNO₄. It belongs to the class of aromatic esters and is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Accurate characterization of its physical properties, such as the melting point, is fundamental to ensuring the quality and consistency of downstream applications.

It is crucial to distinguish between isomers of this compound. This guide focuses on This compound , for which substantial experimental data is available. Another isomer, methyl 2-bromo-5-nitrobenzoate (CAS 6942-36-5), is also commercially available and has a reported melting point in the range of 78-84 °C.[1] Researchers should verify the specific isomer and its corresponding CAS number to ensure the relevance of the data.

Compound Profile:

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Molecular Formula | C₈H₆BrNO₄ | [2] |

| Molecular Weight | 260.04 g/mol | [2] |

| CAS Number | 3179-98-4 (or 883554-93-6) | [2] |

| Appearance | White to yellow crystalline powder | Inferred from related compounds |

The Significance of Melting Point in Drug Development

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For active pharmaceutical ingredients (APIs) and their intermediates, the melting point is a critical quality attribute for several reasons:

-

Identification: A sharp and consistent melting point range can serve as a preliminary confirmation of a compound's identity.

-

Purity Assessment: Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range.[3] A narrow melting point range is a strong indicator of high purity.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Understanding and controlling polymorphism is vital in drug development as it can affect solubility, stability, and bioavailability.

-

Process Control: In manufacturing, the melting point can be used to monitor the progress of a reaction or to ensure the quality of the final product.

Factors Influencing the Melting Point of this compound

The melting point of this compound is determined by the strength of the intermolecular forces within its crystal lattice. Several factors can influence this value:

-

Intermolecular Forces: The primary forces at play are dipole-dipole interactions due to the polar nitro and ester groups, and van der Waals forces. The presence of the bromine atom also contributes to the overall molecular weight and polarizability, affecting the strength of these interactions.

-

Crystal Packing: The efficiency with which the molecules pack into a crystal lattice influences the energy required to disrupt the structure. More symmetrical and tightly packed structures generally have higher melting points.

-

Purity: As mentioned, the presence of impurities will lower and broaden the melting point range. This is a colligative property known as melting point depression.

-

Rate of Heating: An excessively rapid heating rate during measurement can lead to an artificially high and broad melting point reading, as there is insufficient time for heat to be uniformly distributed throughout the sample.

Experimental Determination of Melting Point

The melting point of this compound is typically determined using the capillary method with a calibrated melting point apparatus.

Experimental Protocol: Capillary Melting Point Determination

Objective: To accurately determine the melting point range of a purified sample of this compound.

Materials:

-

Purified this compound (dry, crystalline solid)

-

Melting point capillary tubes (one end sealed)

-

Calibrated digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.

-

If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.

-

-

Packing the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down.

-

The final packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Recording and Interpretation:

-

The melting point should be recorded as a range, for example, "88.5 - 89.5 °C".

-

A narrow range (typically 1-2 °C) indicates a high degree of purity.

-

A broad and depressed melting point range suggests the presence of impurities.

-

Visualizing the Melting Point Determination Workflow

Caption: A flowchart illustrating the key steps in determining the melting point of a solid organic compound using the capillary method.

Synthesis and Purification: A Prerequisite for Accurate Melting Point Determination

An accurate melting point can only be obtained from a pure sample. The synthesis of this compound is typically achieved through the Fischer esterification of 5-bromo-2-nitrobenzoic acid.

Synthesis Protocol: Fischer Esterification of 5-Bromo-2-nitrobenzoic Acid

Objective: To synthesize this compound from 5-bromo-2-nitrobenzoic acid and methanol.

Materials:

-

5-bromo-2-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 5-bromo-2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (which also serves as the solvent).

-

Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) with stirring.

-

-

Reaction:

-

Remove the ice bath and attach a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification by Recrystallization

Objective: To purify the crude this compound to obtain a crystalline solid suitable for melting point determination.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.

Characterization and Purity Confirmation

Beyond melting point, other analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the molecule by showing the expected signals and coupling patterns for the aromatic protons, the methyl ester protons, and the carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present, such as the ester carbonyl (C=O) stretch (typically around 1720 cm⁻¹) and the nitro (NO₂) group stretches (around 1530 and 1350 cm⁻¹).[4]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

Conclusion

The melting point of this compound is a fundamental physical property that is indicative of its identity and purity. A sharp melting point range, obtained through careful experimental technique on a well-purified sample, provides confidence in the quality of the material for its use in pharmaceutical synthesis and other research applications. This guide has detailed the factors influencing the melting point, a robust protocol for its determination, and the necessary synthetic and purification steps to ensure an accurate measurement. By integrating these practices, researchers and scientists can maintain the highest standards of scientific integrity in their work.

References

-

PubChem. Methyl 2-Bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

SpectraBase. Methyl 2-bromo-5-nitrobenzoate. [Link]

-

Chegg. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. [Link]

-

PCOVERY. Methyl 5-bromo-2-methyl-3-nitrobenzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A mild and efficient protocol for the synthesis of esters from alcohols using HBr and H₂O₂ in catalytic amount. [Link]

-

Organic Syntheses. Methyl m-nitrobenzoate. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-nitrobenzoate

This compound (C₈H₆BrNO₄) is a substituted aromatic carboxylic acid ester that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. Understanding its solubility profile is not merely an academic exercise; it is a cornerstone for successful process development, formulation, and purification. Inefficient dissolution can lead to poor reaction kinetics, while inaccurate solubility data can compromise crystallization processes, leading to suboptimal yield and purity.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. As publicly available quantitative solubility data for this specific compound is limited, we will leverage foundational chemical principles to predict its behavior and provide robust, field-proven protocols for its empirical determination. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility science.

Physicochemical Profile and Predicted Solubility

The molecular structure of a compound dictates its physical and chemical properties, including its solubility. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities tend to be soluble in one another[1].

This compound possesses a moderately polar character. The molecule features:

-

A largely nonpolar benzene ring.

-

A polar nitro group (-NO₂), which is a strong electron-withdrawing group[2].

-

A polar ester group (-COOCH₃).

-

A halogen (bromine) atom, which adds to the molecular weight and has a modest impact on polarity.

The presence of polar nitro and ester groups suggests some affinity for polar solvents, while the aromatic ring favors nonpolar solvents. The molecule lacks significant hydrogen bond-donating capabilities but can act as a hydrogen bond acceptor at its oxygen atoms. This structural analysis allows us to predict a general solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | PubChem[3] |

| Molecular Weight | 260.04 g/mol | PubChem[3] |

| CAS Number | 883554-93-6 | PubChem[3] |

| Computed XLogP3 | 2.4 | PubChem[3] |

| Topological Polar Surface Area | 72.1 Ų | PubChem[3] |

| Appearance | Solid (predicted) | General[2] |

The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water. Aromatic nitro compounds are generally insoluble or only slightly soluble in water but soluble in organic solvents[2].

Table 2: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The aromatic ring interacts favorably, but the polar groups limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform | High | These solvents effectively solvate both the polar functional groups and the nonpolar ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ester and nitro groups can interact with the solvent, but the lack of H-bond donation from the solute limits very high solubility. |

| Aqueous | Water | Very Low | The large, nonpolar aromatic backbone dominates, leading to poor interaction with water's strong hydrogen-bonding network[4]. |

| Aqueous Acid/Base | 5% HCl, 5% NaOH | Very Low | The compound lacks acidic or basic functional groups that can be protonated or deprotonated to form a more polar, soluble salt[5]. |

Methodologies for Experimental Solubility Determination

To move from prediction to empirical data, rigorous experimental protocols are required. The choice of method depends on the required precision and application. We present two validated protocols: a rapid qualitative assessment for initial screening and the industry-standard quantitative shake-flask method for generating definitive thermodynamic solubility data.

Logical Framework for Solvent Selection

The process of selecting appropriate test solvents should not be random. It follows a logical progression based on the structural characteristics of the solute. The following diagram illustrates this decision-making workflow.

Caption: Logical workflow for selecting test solvents based on solute structure.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimation of solubility, ideal for initial solvent screening for reactions or recrystallization. The protocol is adapted from standard organic chemistry laboratory techniques[5][6].

Objective: To classify the compound's solubility in various solvents as "Soluble," "Partially Soluble," or "Insoluble." A common threshold defines "soluble" as dissolving at a concentration of approximately 30-50 mg/mL.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Test solvents (e.g., Water, Methanol, Acetone, Dichloromethane, Toluene, Hexane)

Procedure:

-

Preparation: Add 25 mg of this compound to a clean, dry test tube.

-

Solvent Addition (Portion 1): Add 0.25 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.

-

Observation (Step 1): Visually inspect the mixture. If the solid has completely dissolved, the compound is classified as "Soluble" in that solvent.

-

Solvent Addition (Portion 2): If the solid has not fully dissolved, add another 0.50 mL of the solvent (for a total of 0.75 mL).

-

Mixing: Vortex the mixture for another 30 seconds.

-

Observation (Step 2): Visually inspect the mixture again.

-

If the solid is now completely dissolved, classify it as "Soluble."

-

If some solid has visibly dissolved but undissolved material remains, classify it as "Partially Soluble."

-

If the solid appears largely unaffected, classify it as "Insoluble."

-

-

Record: Repeat for each test solvent and record the observations in a table.

Trustworthiness Check: This protocol is self-validating through direct observation. The use of a fixed solute mass and incremental solvent addition provides a consistent basis for comparison across different solvents.

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound, as recommended by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines[7][8][9][10].

Objective: To determine the exact saturation concentration (e.g., in mg/mL) of this compound in a specific solvent at a controlled temperature.

Causality Behind Experimental Choices:

-

Excess Solid: We use an excess of the solid to ensure that the solvent becomes saturated, reaching a true thermodynamic equilibrium.

-

Constant Agitation: Continuous agitation prevents the formation of a static boundary layer around the solid particles, ensuring efficient mass transfer into the solution.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducible and accurate results. For pharmaceutical applications, 37 ± 1 °C is often used to simulate physiological conditions[11][12].

-

Equilibration Time: Sufficient time (typically 24-48 hours) is required for the dissolution process to reach equilibrium. This is verified by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

-

Filtration: A sub-micron filter is used to separate all undissolved solid particles from the saturated solution, ensuring that the analyzed sample contains only dissolved solute.

-

Validated Analytical Method: A specific and validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required for accurate quantification of the dissolved solute.

Caption: Experimental workflow for the quantitative shake-flask solubility method.

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent.

-

Equilibration: Seal the vial and place it in an orbital shaker or tumbling rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate at a consistent speed for at least 24 hours.

-

Equilibrium Check (Self-Validation): After 24 hours, stop agitation, allow the solid to settle, and take a sample as described in Step 5. Return the vial to agitation for another 24 hours and sample again. If the concentration is consistent between the 24h and 48h time points, equilibrium has been reached.

-

Sampling: Stop agitation and allow the vial to stand vertically for at least 30 minutes for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of your calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector. Calculate the concentration of the diluted sample against a standard curve prepared with a known concentration of this compound.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Conclusion and Applications

While specific published data is scarce, a combination of theoretical prediction and robust experimental methodology provides a clear path to understanding the solubility of this compound. Its chemical structure suggests high solubility in polar aprotic solvents and poor solubility in aqueous media. For researchers in drug development and chemical synthesis, the quantitative shake-flask method is the definitive protocol for generating the reliable data needed for process optimization, formulation design, and regulatory submissions. Adherence to these validated protocols ensures data integrity and supports the successful advancement of scientific projects.

References

-

CK-12 Foundation. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]

-

Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Department of Chemistry, University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Department of Chemistry, University of Alberta. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750359, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245494, Methyl 2-Bromo-5-nitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24727998, Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]

-

ScienceMadness Wiki. (2020, February 2). Nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99. Retrieved from [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

-

Pharma World K. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. [Video]. YouTube. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. ck12.org [ck12.org]

- 3. This compound | C8H6BrNO4 | CID 17750359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. biorelevant.com [biorelevant.com]

- 8. database.ich.org [database.ich.org]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. admescope.com [admescope.com]

Methyl 5-bromo-2-nitrobenzoate spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-nitrobenzoate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical and materials science research. As a Senior Application Scientist, the objective is not merely to present data, but to elucidate the rationale behind the spectroscopic signatures. This document is structured to offer researchers, scientists, and drug development professionals a practical framework for structural verification and quality control, grounded in the principles of modern analytical chemistry.

Introduction: The Analytical Imperative

This compound (C₈H₆BrNO₄, Molar Mass: 260.04 g/mol ) is a substituted aromatic compound whose utility is defined by the precise arrangement of its functional groups. The relative positions of the bromo, nitro, and methyl ester substituents on the benzene ring dictate its reactivity and subsequent application. Consequently, unambiguous structural confirmation is paramount. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a composite and definitive molecular fingerprint. This guide will dissect the expected data from each technique, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is to examine the molecule's structure and predict its key features. The functional groups present—an aromatic ring, a nitro group (NO₂), a methyl ester (-COOCH₃), and a bromine atom (Br)—each confer distinct and measurable spectroscopic properties.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy: Mapping Functional Groups

Infrared spectroscopy probes the vibrational modes of molecular bonds. Its utility lies in the rapid identification of functional groups, each of which has a characteristic absorption frequency range. For this compound, the IR spectrum is dominated by signals from the ester and nitro groups.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~1735 | C=O Stretch | Ester | Strong |

| ~1530 | N-O Asymmetric Stretch | Nitro (NO₂) | Strong |

| ~1350 | N-O Symmetric Stretch | Nitro (NO₂) | Strong |

| ~1250 | C-O Stretch | Ester | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic | Medium |

| Below 700 | C-Br Stretch | Aryl Halide | Medium |

Expertise & Causality:

-

Ester Group: The most prominent peak will be the strong carbonyl (C=O) stretch around 1735 cm⁻¹, characteristic of an aromatic ester. A second strong band around 1250 cm⁻¹ corresponds to the C-O single bond stretch, confirming the ester functionality.

-

Nitro Group: Aromatic nitro compounds display two distinct, strong absorption bands.[1][2][3] The asymmetric N-O stretch appears at a higher frequency (~1530 cm⁻¹) than the symmetric stretch (~1350 cm⁻¹). The presence of this pair of intense peaks is a highly reliable indicator of the NO₂ group.[4]

-

Aromatic Ring: Weaker absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear around 1600 and 1475 cm⁻¹.

-

Bromo Substituent: The C-Br stretching vibration occurs at lower wavenumbers, typically below 700 cm⁻¹, in the fingerprint region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR or equivalent instrument is powered on and the ATR crystal (e.g., diamond) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.

-

Sample Preparation: Place a small, solvent-free sample (a few milligrams) directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's anvil to ensure firm contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed and peaks are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the exact isomeric structure can be confirmed.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and neighboring protons for each unique hydrogen atom in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.15 | d | J ≈ 2.5 Hz | 1H | H-6 |

| ~7.95 | dd | J ≈ 8.5, 2.5 Hz | 1H | H-4 |

| ~7.85 | d | J ≈ 8.5 Hz | 1H | H-3 |

| ~3.95 | s | - | 3H | -OCH₃ |

Trustworthiness & Self-Validation: The predicted pattern is a self-validating system. The three aromatic protons constitute an ABC spin system.

-

Chemical Shifts: The nitro group is a powerful electron-withdrawing group, significantly deshielding the protons ortho and para to it.[5] The ester group is also electron-withdrawing. H-3 (ortho to NO₂) and H-6 (ortho to the ester) are expected to be the most downfield.

-

Splitting Pattern:

-

H-3: Is coupled only to H-4 (ortho coupling, J ≈ 8.5 Hz), appearing as a doublet.

-

H-4: Is coupled to both H-3 (ortho, J ≈ 8.5 Hz) and H-6 (meta, J ≈ 2.5 Hz), resulting in a doublet of doublets.

-

H-6: Is coupled only to H-4 (meta coupling, J ≈ 2.5 Hz), appearing as a doublet.

-

-

Integration: The relative integrals of 1:1:1 for the aromatic protons and 3 for the methyl protons confirm the proton count. The sharp singlet at ~3.95 ppm is the unmistakable signature of the methyl ester protons, which have no adjacent proton neighbors to couple with.

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The structural elucidation of this compound is a synergistic process. IR spectroscopy rapidly confirms the presence of the key ester and nitro functional groups. Mass spectrometry provides the definitive molecular weight and the elemental presence of bromine through its isotopic signature. Finally, NMR spectroscopy offers the unambiguous blueprint of atomic connectivity, allowing for the definitive assignment of the 5-bromo-2-nitro substitution pattern and distinguishing it from all other possible isomers. The combination of these techniques provides a robust, self-validating system for the comprehensive characterization of this important chemical entity.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... - PubMed, National Center for Biotechnology Information. [Link]

-

Infrared of nitro compounds - Chemistry LibreTexts. [Link]

-

Nitro Groups - University of Calgary, Department of Chemistry. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange. [Link]

-

24.6: Nitro Compounds - Chemistry LibreTexts. [Link]

-

IR: nitro groups - University of Calgary, Department of Chemistry. [Link]

-

This compound | C8H6BrNO4 - PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 2-bromo-5-nitrobenzoate | C8H6BrNO4 - PubChem, National Center for Biotechnology Information. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy Online. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology. [Link]

-

Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12) - Chemistry Stack Exchange. [Link]

-

1 H and 13 C NMR chemical shifts of nitrobenzene amination products... - ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation - SlidePlayer. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-nitrobenzoate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offering a robust framework for structural elucidation and quality control. In the absence of a publicly available experimental spectrum, this guide is founded on a highly accurate predicted spectrum, contextualized with fundamental principles of NMR spectroscopy and authoritative literature on substituent effects.

Introduction: The Molecular Blueprint

This compound is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid structure and diverse functional groups—a bromine atom, a nitro group, and a methyl ester—necessitate precise analytical techniques for unequivocal characterization. Among these, ¹H NMR spectroscopy stands as a primary tool, offering detailed insights into the electronic environment of each proton, their connectivity, and the overall molecular architecture. This guide will dissect the predicted ¹H NMR spectrum of this compound, providing a detailed rationale for the observed chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was predicted using advanced computational algorithms. The data presented below is for a simulated spectrum in deuterated chloroform (CDCl₃) at 400 MHz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 8.05 | d | J = 8.8 | 1H |

| H-4 | 7.85 | dd | J = 8.8, 2.4 | 1H |

| H-6 | 8.30 | d | J = 2.4 | 1H |

| -OCH₃ | 4.00 | s | - | 3H |

In-Depth Spectral Analysis and Interpretation

The predicted spectrum reveals a complex interplay of electronic effects exerted by the substituents on the aromatic ring. A thorough understanding of these effects is paramount for accurate spectral interpretation.

The Causality of Chemical Shifts: An Electronic Tug-of-War

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting its signal to a lower chemical shift (upfield).[1]

In this compound, all three substituents—the nitro group (-NO₂), the bromine atom (-Br), and the methyl ester (-COOCH₃)—are electron-withdrawing.

-

The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both resonance and inductive effects.[1] It strongly deshields protons, particularly those in the ortho and para positions.

-

The Bromo Group (-Br): As a halogen, bromine is inductively electron-withdrawing but can also donate electron density through resonance. However, its inductive effect typically dominates, leading to a net deshielding of the aromatic protons.

-

The Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing, primarily through induction, and contributes to the overall deshielding of the aromatic ring.

Analysis of Aromatic Protons:

-

H-6 (δ ≈ 8.30 ppm): This proton is predicted to be the most downfield signal. This is because it is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom. The proximity to the nitro group results in significant deshielding.

-

H-3 (δ ≈ 8.05 ppm): This proton is meta to the nitro group and ortho to the ester group. While the meta-relationship to the nitro group has a lesser deshielding effect than the ortho- or para-positions, the combined influence of the adjacent ester group and the overall electron-deficient nature of the ring places this signal downfield.

-

H-4 (δ ≈ 7.85 ppm): This proton is para to the ester group, ortho to the bromine atom, and meta to the nitro group. Its chemical shift is a balance of these influences.

Analysis of the Methyl Protons:

-

-OCH₃ (δ ≈ 4.00 ppm): The protons of the methyl ester group appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift is downfield compared to a typical methyl group due to the deshielding effect of the adjacent oxygen and carbonyl group.

Spin-Spin Coupling: Decoding the Connectivity

The splitting of NMR signals into multiplets is a result of spin-spin coupling between non-equivalent neighboring protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems, the coupling constants are characteristic of the relative positions of the protons.[2]

-

Ortho coupling (³J): Occurs between protons on adjacent carbons (a three-bond separation). Typically, ³J values range from 7 to 10 Hz.

-

Meta coupling (⁴J): Occurs between protons separated by two carbons (a four-bond separation). These values are much smaller, typically ranging from 2 to 3 Hz.

-

Para coupling (⁵J): Occurs between protons on opposite sides of the ring (a five-bond separation) and is generally very small (0-1 Hz) and often not resolved.

Predicted Coupling Pattern:

-

H-3: This proton is coupled only to H-4 through an ortho interaction. Therefore, its signal is predicted to be a doublet with a coupling constant of approximately 8.8 Hz.

-

H-4: This proton is coupled to H-3 (ortho) and H-6 (meta). This results in a doublet of doublets, with a larger coupling constant from the ortho interaction (≈ 8.8 Hz) and a smaller one from the meta interaction (≈ 2.4 Hz).

-

H-6: This proton is coupled to H-4 through a meta interaction, resulting in a doublet with a small coupling constant of approximately 2.4 Hz.

The following diagram illustrates the coupling relationships between the aromatic protons:

Caption: Coupling interactions in this compound.

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire an experimental spectrum, the following protocol provides a robust starting point.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally sufficient for quantitative analysis of non-quaternary protons.

-

Acquisition Time (aq): 3-4 seconds to ensure good resolution.

-

Spectral Width (sw): A spectral width of 16 ppm (from -2 to 14 ppm) is appropriate to encompass all proton signals.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The predicted spectrum, characterized by distinct chemical shifts and coupling patterns in the aromatic region and a singlet for the methyl ester protons, is a direct reflection of the electronic influences of the bromo, nitro, and ester substituents. This in-depth guide provides a solid theoretical framework for interpreting these spectral features, enabling researchers to confidently characterize this important synthetic intermediate. The provided experimental protocol offers a practical starting point for obtaining high-quality experimental data for verification.

References

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the 13C NMR of Methyl 5-bromo-2-nitrobenzoate

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 5-bromo-2-nitrobenzoate, a compound of interest in synthetic chemistry and drug development. We will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol for its acquisition, and present a thorough spectral interpretation with predicted chemical shifts and their assignments.

Introduction: The Role of 13C NMR in the Structural Elucidation of this compound

This compound (C₈H₆BrNO₄) is a substituted aromatic compound whose utility in organic synthesis is significant. The precise arrangement of the bromo, nitro, and methyl ester substituents on the benzene ring is critical to its reactivity and its properties as a potential intermediate in the synthesis of pharmacologically active molecules. 13C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such compounds. Unlike ¹H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton of the molecule, offering a unique fingerprint of its structure.[1] Each chemically distinct carbon atom in the molecule produces a discrete signal in the spectrum, and the chemical shift of that signal is exquisitely sensitive to the local electronic environment.[2]

Theoretical Principles: Understanding Substituent Effects on 13C Chemical Shifts

The 13C NMR spectrum of this compound is governed by the interplay of the electronic effects of its three substituents on the benzene ring. These effects, primarily inductive and resonance effects, alter the electron density at each carbon atom, thereby influencing its shielding and, consequently, its chemical shift.[3]

-

The Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This withdrawal of electron density deshields the attached carbon (ipso-carbon) and other carbons in the ring, particularly those at the ortho and para positions, causing their signals to appear at a higher chemical shift (downfield).[4]

-

The Bromo Group (-Br): Bromine is an electronegative atom, and thus it exerts a -I effect, which deshields adjacent carbons. However, it also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, leading to a positive resonance effect (+R). The overall effect on the chemical shifts of the aromatic carbons is a combination of these opposing influences.

-

The Methyl Ester Group (-COOCH₃): The carbonyl carbon of the ester group is significantly deshielded due to the electronegativity of the two attached oxygen atoms and its sp² hybridization, typically appearing in the 160-170 ppm region.[5] The ester group as a whole is electron-withdrawing from the aromatic ring, primarily through a -R effect, which deshields the ortho and para carbons.

The interplay of these substituent effects in this compound results in a unique set of chemical shifts for each of the eight carbon atoms in the molecule.

Predicted 13C NMR Spectrum and Peak Assignments

Based on the known effects of the substituents and analysis of the 13C NMR data for related compounds such as methyl 3-nitrobenzoate, methyl 4-nitrobenzoate, and methyl 4-bromobenzoate, a predicted 13C NMR spectrum for this compound has been generated.[5][6][7] The predicted chemical shifts and their assignments are presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O | ~164.5 | The carbonyl carbon of the methyl ester group is highly deshielded due to the attached electronegative oxygen atoms. Its chemical shift is expected to be in the typical range for ester carbonyls.[5] |

| C2 (-NO₂) | ~148.0 | The ipso-carbon attached to the strongly electron-withdrawing nitro group is significantly deshielded.[4] |

| C1 (-COOCH₃) | ~132.0 | The ipso-carbon attached to the methyl ester group. |

| C4 | ~135.0 | This carbon is para to the nitro group and ortho to the bromo group, leading to significant deshielding. |

| C6 | ~128.0 | This carbon is meta to the nitro group and ortho to the methyl ester group. |

| C5 (-Br) | ~120.0 | The ipso-carbon attached to the bromine atom. The chemical shift is influenced by both the inductive and resonance effects of bromine. |

| C3 | ~125.0 | This carbon is ortho to the nitro group and meta to the bromo group, resulting in deshielding. |

| -OCH₃ | ~53.0 | The methyl carbon of the ester group is in a relatively shielded environment, appearing in the typical upfield region for such groups.[5] |

Note: These are predicted values and may vary slightly from experimentally obtained data.

Experimental Protocol for 13C NMR Acquisition

The following is a robust, field-proven protocol for acquiring a high-quality 13C NMR spectrum of this compound.

4.1. Sample Preparation

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it is chemically inert and its deuterium signal can be used for field-frequency locking. Its residual protonated solvent peak is well-characterized, and its carbon signal appears at a known chemical shift (δ ≈ 77.16 ppm), which can be used as an internal reference.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

4.2. Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

-

Locking and Shimming:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).

-

Pulse Program: A 30-degree pulse is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

-

Acquisition Time (aq): Typically around 1-2 seconds.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of the Analytical Workflow

The logical flow from the molecular structure to the interpretation of the 13C NMR spectrum can be visualized as follows:

Caption: Workflow for the 13C NMR analysis of this compound.

Conclusion

The 13C NMR spectrum of this compound provides a wealth of information for its structural verification. A thorough understanding of the electronic effects of the nitro, bromo, and methyl ester substituents allows for a confident prediction and assignment of the chemical shifts for all eight unique carbon atoms. The experimental protocol outlined in this guide provides a reliable method for obtaining a high-quality spectrum, which is essential for researchers in organic synthesis and drug development who rely on unambiguous characterization of their compounds.

References

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link][4]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245494, Methyl 2-bromo-5-nitrobenzoate. Retrieved from [Link]

-

Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Unknown. (n.d.). 13C NMR Protocol for Beginners DPX-300/Avance-300. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Atta-ur-Rahman & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link][3]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750359, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750359, this compound. Retrieved from [Link]]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. aiinmr.com [aiinmr.com]

- 4. rsc.org [rsc.org]

- 5. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]

- 6. Methyl 4-nitrobenzoate(619-50-1) 13C NMR [m.chemicalbook.com]

- 7. chem.uiowa.edu [chem.uiowa.edu]